molecular formula C11H20N2O3 B13522328 tert-butylN-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate

tert-butylN-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate

Cat. No.: B13522328
M. Wt: 228.29 g/mol
InChI Key: WRIKBUHIOJOHBW-UHFFFAOYSA-N
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Description

tert-butyl N-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a substituted 4,5-dihydro-1,2-oxazole (oxazoline) ring. The oxazoline ring is substituted with methyl groups at positions 3 and 5, conferring steric bulk and influencing electronic properties. This compound is likely used in organic synthesis as an intermediate for protecting amines or in medicinal chemistry for modulating pharmacokinetic properties.

Structural Characterization:
The compound’s structure can be elucidated via nuclear magnetic resonance (NMR) spectroscopy, as demonstrated in studies isolating natural products like Zygocaperoside, where $ ^1\text{H} $- and $ ^{13}\text{C} $-NMR data were critical for unambiguous identification . X-ray crystallography using programs like SHELX may also validate its three-dimensional conformation, particularly for resolving stereochemical details .

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl N-[(3,5-dimethyl-4H-1,2-oxazol-5-yl)methyl]carbamate

InChI

InChI=1S/C11H20N2O3/c1-8-6-11(5,16-13-8)7-12-9(14)15-10(2,3)4/h6-7H2,1-5H3,(H,12,14)

InChI Key

WRIKBUHIOJOHBW-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(C1)(C)CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxazoline derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butylN-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butylN-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of tert-butylN-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The oxazoline ring may also interact with other molecular targets, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Other Oxazoline Derivatives

Oxazoline rings are versatile in coordination chemistry and catalysis due to their tunable steric and electronic profiles. Key differences between tert-butyl N-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate and analogous oxazolines include:

Compound Substituents Electronic Effects Applications
Target compound 3,5-dimethyl, Boc-protected Enhanced steric hindrance Amine protection, chiral synthesis
2-(tert-butyl)-4,5-dihydro-1,3-oxazole tert-butyl at C2 Increased hydrophobicity Ligand in asymmetric catalysis
4,5-dihydro-1,2-oxazole-3-carboxylic acid Carboxylic acid at C3 Polar, hydrogen-bonding capability Metal-organic frameworks (MOFs)

The tert-butyl and Boc groups in the target compound reduce polarity, improving solubility in organic solvents compared to polar derivatives like carboxylic acid-substituted oxazolines.

Comparison with Carbamate-Containing Compounds

Carbamates are widely used as protecting groups and prodrugs. Key distinctions include:

Compound Protecting Group Stability Cleavage Conditions
tert-butyl N-[(3,5-dimethyl-oxazolyl)methyl]carbamate Boc Acid-labile Trifluoroacetic acid (TFA)
Benzyl carbamate Benzyloxycarbonyl (Cbz) Hydrogenolysis-sensitive $ \text{H}_2/\text{Pd-C} $
9-Fluorenylmethyl carbamate (Fmoc) Fmoc Base-sensitive Piperidine, DBU

The Boc group in the target compound offers compatibility with basic conditions, unlike acid-labile Fmoc, making it suitable for sequential protection strategies .

Thiazole vs. Oxazoline Carbamates

Thiazole-containing carbamates, such as those in Pharmacopeial Forum (PF 43(1)), exhibit distinct electronic properties due to sulfur’s electronegativity versus oxygen in oxazolines. For example, (S)-N-[(2S,4S,5S)-5-(thiazol-5-ylmethoxycarbonylamino)... derivatives show enhanced π-π stacking interactions in biological targets compared to oxazoline analogs .

Feature Oxazoline-Based Carbamate Thiazole-Based Carbamate
Ring Aromaticity Non-aromatic (saturated) Aromatic (thiazole)
Electron Density Electron-rich (O donor) Moderate (S less electronegative)
Biological Interactions Limited π-stacking; H-bonding potential Strong π-stacking; metal coordination

Physicochemical and Functional Properties

  • Solubility : The tert-butyl group enhances lipophilicity, favoring organic phases, whereas hydroxylated analogs (e.g., 3-hydroxy derivatives) exhibit aqueous solubility .
  • Stability : Boc carbamates are stable under basic conditions but cleave rapidly under acidic conditions, unlike thiazole derivatives, which may require enzymatic cleavage .

Biological Activity

Tert-butyl N-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate is an organic compound characterized by the presence of a tert-butyl carbamate group and a 4,5-dihydro-1,2-oxazole ring. This unique structure imparts specific biological activities and potential applications in various fields such as medicinal chemistry and agrochemicals.

PropertyValue
CAS No. 2648998-92-7
Molecular Formula C11H20N2O3
Molecular Weight 228.3 g/mol
Purity ≥95%
Origin United States

The biological activity of tert-butyl N-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate is primarily attributed to its interaction with specific enzymes and receptors. The oxazoline ring can act as a ligand, facilitating binding to metal ions or active sites of enzymes. This interaction can modulate enzyme activity, leading to various biological outcomes.

Enzyme Inhibition Studies

Research has shown that compounds containing oxazoline structures can exhibit significant inhibitory effects on various enzymes. For example:

  • Cholinesterase Inhibition : Several studies have indicated that oxazoline derivatives can inhibit cholinesterase activity, which is crucial for neurotransmitter regulation. In a profiling study of 976 chemicals, cholinesterase inhibitors were identified among oxazoline derivatives .
  • Cytochrome P450 (CYP) Interaction : Compounds similar to tert-butyl N-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate have shown activity as CYP enzyme modulators. This interaction is vital for drug metabolism and detoxification processes in the liver .

Case Studies

  • Herbicidal Activity : A study on the herbicidal properties of 4,5-dihydro-1,2-oxazole derivatives demonstrated their effectiveness against specific weed species. The unique structure of these compounds enhances their ability to target plant-specific pathways while minimizing effects on non-target organisms .
  • Antibacterial Potential : Research into five-membered heterocycles has highlighted their role in developing antibacterial agents. Compounds similar to tert-butyl N-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate have been explored for their potential as antibiotics due to their ability to disrupt bacterial cell functions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of tert-butyl N-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate, it is useful to compare it with related compounds:

Compound TypeKey FeaturesBiological Activity
Tert-butyl carbamate Lacks the oxazoline ringLimited biological activity
Oxazoline derivatives Contains oxazoline ringVariable enzyme inhibition
Tert-butyl N-(substituted) carbamates Varies based on substituent structurePotential for diverse biological effects

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